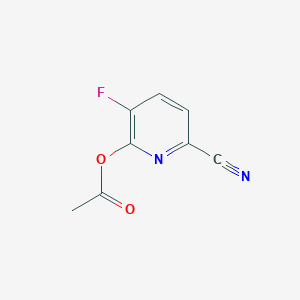

6-Cyano-3-fluoropyridin-2-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Cyano-3-fluoropyridin-2-yl acetate is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.138. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Characterization and Cyanide Detection

6-Cyano-3-fluoropyridin-2-yl acetate derivatives have been used in studies exploring their metabolic characterization. For instance, compound I (2-{6-cyano-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-oxopyrazin-1(2H)-yl]-N-[(3-fluoropyridin-2-yl)methyl]acetamide) underwent oxidative bioactivation, leading to the generation of cyanide, which was quantitatively analyzed using spectrophotometric and HPLC methods (Lin et al., 2005).

Synthesis and Computational Studies

This compound compounds were synthesized and characterized through experimental and computational chemistry methods. These compounds have shown potential applications in non-linear optical (NLO) properties and molecular docking analyses, indicating their relevance in pharmaceutical and medicinal chemistry (Jayarajan et al., 2019).

Pyran Fused Aziridines

Novel 6-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetate scaffolds, synthesized from related cyano compounds, showed potential for use in structure-activity relationship (SAR) studies in pharmaceutical and medicinal chemistry. These compounds were synthesized using iodobenzene diacetate as an oxidant, highlighting their utility in creating new molecular structures for various applications (Mukherjee & Das, 2016).

Anticancer Activity and Tubulin Polymerization

Some this compound derivatives have been explored for their potential in anticancer activity. Molecular docking studies suggested that these compounds could interact with the colchicine binding site of tubulin, contributing to the inhibition of tubulin polymerization (Jayarajan et al., 2019).

Antibacterial Agents and Synthesis Methods

Derivatives of this compound have been synthesized and evaluated for their potential as antibacterial agents. These compounds have been prepared with various substituents, including chloro and cyano groups, and have shown promising antibacterial activity in vitro (Matsumoto et al., 1984).

Synthesis of Complexes for Catalysis

This compound compounds have been used in the synthesis of nickel(II) complexes. These complexes are investigated for their potential in catalyzing reactions such as alkane hydroxylation and O-arylation of phenol, demonstrating the role of such compounds in developing catalysts for chemical reactions (Kerbib et al., 2020).

Mechanism of Action

Target of Action

It is known that fluoropyridines, a class of compounds to which this molecule belongs, have been used in the synthesis of various biologically active compounds

Mode of Action

Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, including potential imaging agents .

Result of Action

As a fluoropyridine, it is known to possess interesting physical, chemical, and biological properties .

Action Environment

The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Properties

IUPAC Name |

(6-cyano-3-fluoropyridin-2-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-5(12)13-8-7(9)3-2-6(4-10)11-8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCMDLBXJRJGQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=N1)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2480815.png)

![9-Chloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2480822.png)

![2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2480830.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2480831.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2480838.png)